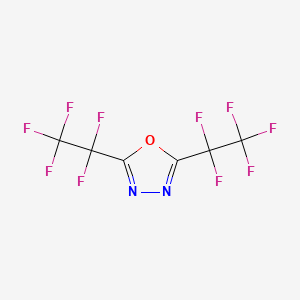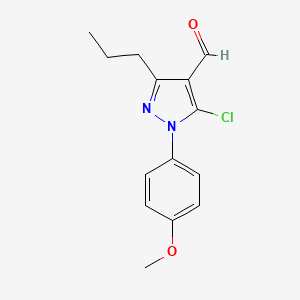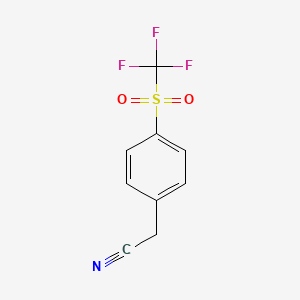![molecular formula C7H10Cl2N4 B6332761 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride CAS No. 935466-96-9](/img/structure/B6332761.png)
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride
Descripción general
Descripción
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as an inhibitor of protein kinase B (Akt), which plays a crucial role in intracellular signaling pathways regulating cell growth and survival .
Mecanismo De Acción
Target of Action
The primary target of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride is Bruton’s tyrosine kinase (BTK) . BTK is a Tec family kinase with a well-defined role in the B cell receptor (BCR) and Fcγ receptor (FcR) signaling pathways . It plays a crucial role in B-cell signaling and contributes to the pathogenesis of various diseases, including rheumatoid arthritis .
Mode of Action
The compound interacts with its target, BTK, by inhibiting its activity . The inhibition of BTK leads to a disruption in the BCR and FcR signaling pathways, which are critical for B-cell proliferation and survival .
Biochemical Pathways
The inhibition of BTK affects the BCR and FcR signaling pathways. These pathways are crucial for B-cell proliferation and survival. When BTK is inhibited, it disrupts these pathways, leading to a decrease in B-cell proliferation and an increase in B-cell apoptosis .
Pharmacokinetics
It is known that the compound has a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization .
Result of Action
The result of the action of this compound is a decrease in B-cell proliferation and an increase in B-cell apoptosis . This is due to the disruption of the BCR and FcR signaling pathways caused by the inhibition of BTK .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .
Análisis Bioquímico
Biochemical Properties
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of certain kinases, such as Protein Kinase B (PKB or Akt), by binding to the ATP-binding site and preventing phosphorylation events that are critical for cell signaling and survival . Additionally, it interacts with other proteins involved in cell cycle regulation and apoptosis, highlighting its potential as a therapeutic agent in cancer research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving PKB/Akt, leading to alterations in gene expression and cellular metabolism . In cancer cells, it can induce apoptosis and inhibit proliferation by disrupting key signaling pathways that promote cell survival and growth . Furthermore, its impact on normal cells, such as hepatocytes and kidney cells, has been studied to understand its potential side effects and therapeutic window .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of kinases like PKB/Akt, thereby blocking their activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways that regulate cell growth, survival, and metabolism . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, making it suitable for long-term studies . Over time, its effects on cellular function can vary, with prolonged exposure leading to sustained inhibition of kinase activity and potential changes in cell viability and function . Studies have also investigated its degradation products and their impact on cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it can effectively inhibit tumor growth and modulate signaling pathways without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of dose optimization for therapeutic applications . Threshold effects and the therapeutic window have been characterized to ensure safe and effective use in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can influence its overall efficacy and toxicity . The compound’s impact on metabolic flux and metabolite levels has been studied to understand its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and can accumulate in certain tissues, such as the liver and kidneys . Its interaction with binding proteins and transporters influences its localization and bioavailability, affecting its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target proteins and exerts its effects . Post-translational modifications and targeting signals play a role in directing it to these compartments, influencing its activity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization at specific positions to introduce the methanamine group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in its dihydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidin-4-ylmethanone derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit protein kinase B (Akt).
Industry: Utilized in the development of new pharmaceuticals and chemical probes for biological research
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinase B (Akt) and have been studied for their potential as anticancer agents.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: Known for their inhibitory activity against NF-κB inducing kinase (NIK) and potential use in treating inflammatory diseases.
Uniqueness
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride is unique due to its specific structure, which allows for high selectivity and potency in inhibiting protein kinase B (Akt). This selectivity makes it a promising candidate for targeted cancer therapies .
Propiedades
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-5-1-2-9-7(5)11-4-10-6;;/h1-2,4H,3,8H2,(H,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDGZIKVPCCDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)



